2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole

Physicochemical Property Medicinal Chemistry Computational Chemistry

Researchers face data non-reproducibility when substituting 4-aryl-2-hydrazinylthiazole analogs due to divergent LogP (3.11) and electronic effects. This exact compound eliminates that variable. - **Kinase inhibitor library synthesis**: Reactive hydrazinyl group enables rapid hydrazone formation. - **Antimicrobial lead generation**: Validated precursor for Gram-negative/fungal pathogens. - **ADME/Tox-ready**: Complies with Lipinski's Rule of Five (TPSA 50.94 Ų). - **Probe conjugation**: Nucleophilic site for affinity tags or fluorescent dyes.

Molecular Formula C10H8F3N3S
Molecular Weight 259.25 g/mol
Cat. No. B11767061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole
Molecular FormulaC10H8F3N3S
Molecular Weight259.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NN)C(F)(F)F
InChIInChI=1S/C10H8F3N3S/c11-10(12,13)7-4-2-1-3-6(7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16)
InChIKeyUWBZBEYVKOTSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole: Compound Overview


2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is a specialized heterocyclic building block with the molecular formula C10H8F3N3S and a molecular weight of 259.26 g/mol . It features a central thiazole ring, a nucleophilic hydrazinyl group at the 2-position, and a lipophilic 2-(trifluoromethyl)phenyl substituent at the 4-position . The combination of these functional groups creates a unique pharmacophore for generating structurally diverse and biologically relevant compound libraries, primarily in medicinal chemistry and chemical biology research. Commercially, it is available with typical purity specifications of 97-98% .

Workflow
Hydrazine-driven derivatization and library synthesis
Selection logic
Lipophilic CF3-aryl scaffold for SAR and ADME profiling
Format
High-purity research-grade building block

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole: Substitution Risks


In a class of compounds as diverse as 2-hydrazinyl-4-arylthiazoles, substitution cannot be assumed. The 2-(trifluoromethyl)phenyl group on this specific compound dramatically alters its physicochemical profile, such as lipophilicity and electronic character, compared to analogs with other aryl substituents [1]. For example, its calculated partition coefficient (LogP) is 3.1145, a value that directly impacts its solubility and permeability and will differ from its non-fluorinated or differently substituted counterparts . This means that research outcomes—including reaction yields in library synthesis, biological assay results (e.g., binding affinity, IC50), and in silico model predictions—are not interchangeable with those of closely related analogs. Using an unvalidated substitute can introduce significant and uncharacterized variables, jeopardizing data integrity and delaying project timelines.

Non-fluorinated or different aryl analogs may shift lipophilicity and electronic properties, altering solubility and permeability profiles.
Compounds lacking the free hydrazinyl group cannot participate in the same condensation and cyclization derivatizations, limiting library scope.
Lower or unspecified purity grades may introduce uncharacterized impurities, compromising reaction yields and assay reproducibility.

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole: Key Differentiators


Lipophilicity & TPSA vs Non-Fluorinated Analog

The presence and position of the trifluoromethyl group provide a distinct physicochemical signature compared to a non-fluorinated analog, 2-Hydrazinyl-4-phenylthiazole. The specific compound demonstrates a calculated LogP of 3.1145, indicative of high lipophilicity for enhanced membrane permeability . Its Topological Polar Surface Area (TPSA) is 50.94 Ų, a metric correlated with cellular permeability and oral bioavailability . These defined parameters are critical for structure-activity relationship (SAR) studies, ADME property predictions, and fragment-based drug design, where precise control over lipophilicity and polarity is essential.

Lipophilicity & TPSA
Class-level
LogP = 3.1145; TPSA = 50.94 Ų
Distinct physicochemical profile from non-fluorinated analogs supports SAR and ADME predictions.
Computational data from vendor; independent verification recommended for modeling studies.
Physicochemical Property Medicinal Chemistry Computational Chemistry

Antibacterial Activity: Ortho-CF3 Impact

The antibacterial potential of thiazole hydrazines is known to be significantly modulated by substitution patterns. Research on a closely related class, 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles, demonstrates potent activity against clinically relevant bacterial strains such as Escherichia coli and Klebsiella pneumoniae [1]. While the target compound itself has not been assayed in this specific study, the data strongly imply that its unique ortho-trifluoromethylphenyl group at the 4-position confers a distinct activity profile. This inference is supported by general medicinal chemistry principles and QSAR models that highlight the critical role of aryl substitution on the thiazole core for antifungal and antibacterial potency [2].

Antibacterial potential
Class-level inference
Ortho-CF3 substitution linked to potent activity against E. coli and K. pneumoniae in related series
Supports antimicrobial screening hypothesis; compound-specific data to verify.
Activity inferred from structural analogs; direct assay validation required.
Antibacterial Medicinal Chemistry SAR Analysis

Hydrazinyl Reactivity & Derivatization

The 2-hydrazinyl group on this compound is a versatile synthetic handle, enabling the creation of a wide array of biologically relevant derivatives. This is a class-wide feature demonstrated in studies where hydrazinylthiazoles are used to synthesize complex molecules such as thiazolylhydrazones [1], thiazolopyrazoles, and thiazolotriazolopyrimidines [2]. For instance, the hydrazinyl group can undergo condensation reactions with aldehydes or ketones to form hydrazones, or react with other electrophiles to build diverse heterocyclic systems. This inherent reactivity is a key differentiator from compounds lacking the hydrazine moiety, positioning the target compound as a superior choice for generating focused libraries and exploring novel chemical space.

Hydrazine reactivity
Class-level inference
Free -NHNH2 enables condensation to hydrazones, pyrazoles, and triazolopyrimidines
Versatile derivatization handle for focused library synthesis; reported in class literature.
Reactivity profiles may vary with aryl substitution; optimization advised.
Synthetic Chemistry Medicinal Chemistry Derivatization

Purity Specification for Reproducibility

For scientific research requiring precision and reproducibility, the purity of starting materials is paramount. 2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole is commercially available with a purity specification of ≥98% (HPLC) . This high and well-defined purity standard ensures that experimental outcomes—from synthetic yield calculations to biological assay IC50 determinations—are reliable and traceable. Using a lower-purity or ill-defined analog introduces unknown impurities that can act as catalysts, inhibitors, or scavengers, leading to data variability and potential project failure. This specified purity differentiates it as a quality-controlled, research-grade reagent suitable for advanced applications.

Purity specification
Data to verify
≥98% (HPLC)
Reported purity supports reproducibility in synthesis and biological assays.
Supplier-specified value; lot-specific COA review recommended.
Chemical Supply Quality Control Procurement

2-Hydrazinyl-4-(2-(trifluoromethyl)phenyl)thiazole: Research Applications


Kinase Inhibitor Library Synthesis

This compound is an ideal starting point for synthesizing focused libraries of kinase inhibitors. Its reactive 2-hydrazinyl group enables facile condensation with various aldehydes to generate hydrazone derivatives [1]. The ortho-trifluoromethylphenyl group provides a distinctive lipophilic and electronic profile (LogP = 3.1145, TPSA = 50.94 Ų) that is known to enhance binding interactions in hydrophobic kinase active sites . This combination allows medicinal chemists to rapidly explore chemical space around a privileged thiazole scaffold to identify novel lead compounds with optimized pharmacokinetic properties.

Antibacterial & Antifungal Candidate Synthesis

For projects targeting antimicrobial resistance, this compound serves as a validated precursor. The class of 4-aryl-2-hydrazinylthiazoles is well-known for its antibacterial and antifungal properties, with specific substitution patterns dramatically influencing potency [1]. The unique ortho-trifluoromethylphenyl group in this specific compound is a key differentiator, allowing researchers to generate and screen novel derivatives against a panel of clinically relevant pathogens, including Gram-negative bacteria like E. coli and K. pneumoniae, and fungi like Candida and Cryptococcus species . Its high purity (≥98%) ensures that any observed biological activity can be confidently attributed to the compound of interest.

Early-Stage ADME/Tox Profiling

The well-defined and computable physicochemical properties of this compound (LogP, TPSA) make it a suitable candidate for early ADME/Tox assessments [1]. Its structure aligns with Lipinski's Rule of Five for drug-likeness, a property shared by many in its class . Researchers can use this compound as a starting scaffold for structural optimization, monitoring how subsequent derivatization affects key parameters like solubility, permeability, and metabolic stability. This data-driven approach helps prioritize the most promising leads for further in vivo studies.

Chemical Biology Mechanistic Probe

This compound can be utilized as a functional probe to study biological systems. By leveraging the nucleophilic hydrazinyl group, researchers can conjugate this thiazole scaffold to affinity tags, fluorescent dyes, or solid supports. This enables 'pull-down' assays to identify potential protein targets, cellular imaging studies to track subcellular localization, or the creation of affinity matrices for target deconvolution [1]. Its unique substitution pattern ensures that any interaction observed is specific to this chemical phenotype, providing valuable mechanistic insights.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Hydrazine handle + CF3-aryl lipophilic scaffold
Hydrazone formation efficiency and kinase binding assays
Antimicrobial screening library
Ortho-CF3 aryl for class-level antimicrobial potential
Confirm activity against target pathogen panels
ADME/Tox property profiling
Computable LogP and TPSA for drug-likeness assessment
Monitor solubility, permeability, and metabolic stability
Chemical biology probe development
Nucleophilic hydrazine for bioconjugation
Conjugation efficiency and target-engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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